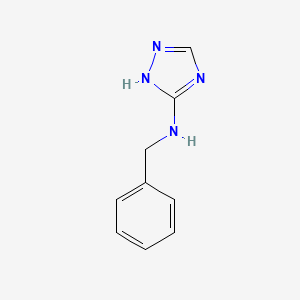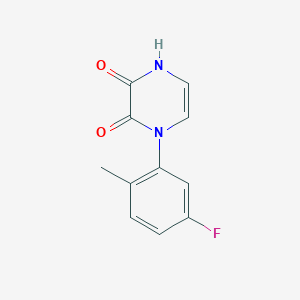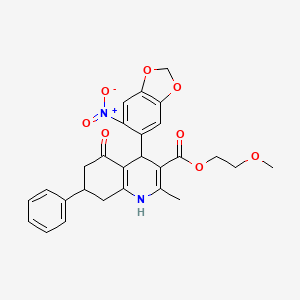![molecular formula C14H15N3O2 B12491921 ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12491921.png)
ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate is an organic compound that belongs to the class of esters It features a benzoate group linked to a diazenyl group, which is further connected to a methylpyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-methyl-2-pyrrolecarboxaldehyde under diazotization conditions. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid, followed by coupling with the pyrrole derivative. The reaction mixture is then neutralized and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)amino]benzoate.
Substitution: Formation of substituted benzoates and pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate: Features a similar structure but with different substituents on the pyrrole ring.
Ethyl 4-[(1E)-2-(1-ethylpyrrol-2-yl)diazen-1-yl]benzoate: Contains an ethyl group instead of a methyl group on the pyrrole ring.
Ethyl 4-[(1E)-2-(1-phenylpyrrol-2-yl)diazen-1-yl]benzoate: Features a phenyl group on the pyrrole ring.
Uniqueness
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
ethyl 4-[(1-methylpyrrol-2-yl)diazenyl]benzoate |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)11-6-8-12(9-7-11)15-16-13-5-4-10-17(13)2/h4-10H,3H2,1-2H3 |
Clave InChI |
HINUUSBIRGUPDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-N-methylfuran-2-sulfonamide](/img/structure/B12491839.png)


![2-[4-(2,3-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12491856.png)
![7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one](/img/structure/B12491857.png)
![1-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea](/img/structure/B12491859.png)
![Ethyl 3-{[(2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491864.png)
![2-(4-Chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-thiazolidin-4-one](/img/structure/B12491875.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491883.png)
![4-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491884.png)
![7-Amino-5-[4-(benzyloxy)phenyl]-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12491901.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491915.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491928.png)
